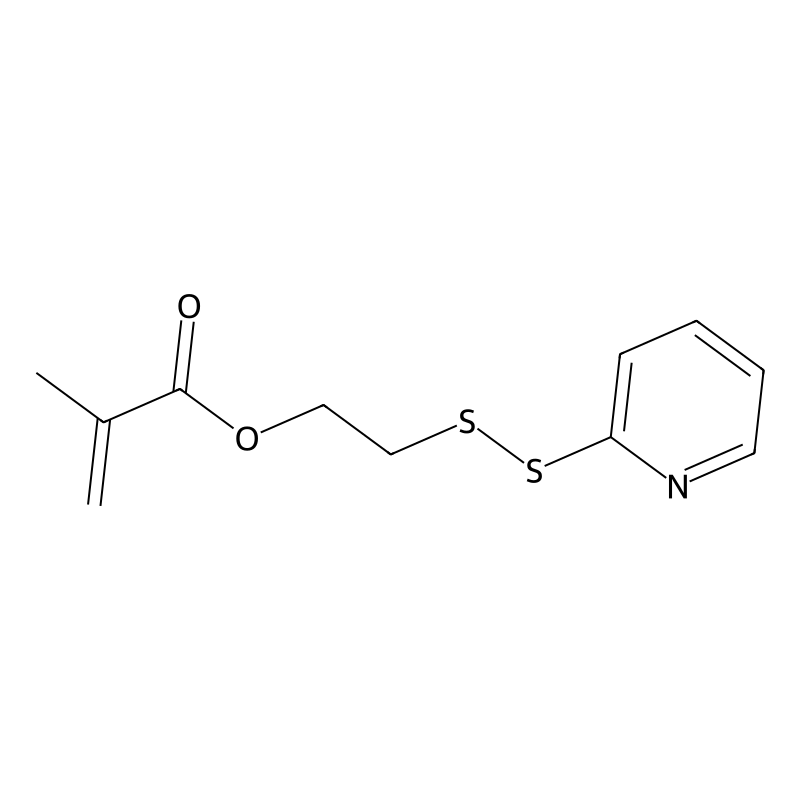

Pyridyl disulfide ethyl methacrylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Monomer for Poly(pyridyl disulfide ethyl methacrylate) (p(PDSMA))

- PDSMA serves as a building block for the creation of p(PDSMA) through a process called polymerization National Center for Biotechnology Information, PubChem [PubChem Pyridyl disulfide ethyl methacrylate, CID 59488572: ].

- p(PDSMA) is a polymer containing a specific chemical group called a "pendant protected thiol." This group is essentially a masked version of a thiol group, which can be useful for further chemical modifications Sigma-Aldrich, Pyridyl disulfide ethyl methacrylate [Sigma-Aldrich product page: ].

Thiol-Disulfide Exchange Reactions

- The thiol group within p(PDSMA) allows for post-polymerization functionalization via thiol-disulfide exchange reactions Sigma-Aldrich, Pyridyl disulfide ethyl methacrylate [Sigma-Aldrich product page: ].

- These reactions involve the exchange of a disulfide bond (present in PDSMA) for two thiol groups, enabling the attachment of new molecules to the polymer backbone National Center for Biotechnology Information, PubChem thiol [PubChem thiol compound summary].

Monitoring Reaction Progress

- The unique chemical properties of PDSMA and its polymerized form (p(PDSMA)) allow for convenient monitoring of reaction processes. The presence of a pyridyl disulfide group in PDSMA and the formation of 2-pyridinethione after a thiol-disulfide exchange reaction result in distinct absorbance spectrums Sigma-Aldrich, Pyridyl disulfide ethyl methacrylate [Sigma-Aldrich product page: ].

- By measuring light absorption at specific wavelengths, researchers can track the progress of the reaction as the pyridyl disulfide group is converted to 2-pyridinethione.

Pyridyl disulfide ethyl methacrylate is a chemical compound characterized by the molecular formula and a molecular weight of approximately 245.35 g/mol. This compound features a pyridyl disulfide functional group, which is significant for its reactivity and potential applications in polymer chemistry and biomedicine. The compound is primarily utilized as a methacrylate-based monomer, facilitating the synthesis of various polymers, particularly those with redox-responsive properties due to the disulfide bond's ability to undergo thiol-disulfide exchange reactions .

- Thiol-Disulfide Exchange: This reaction allows the disulfide bond to be cleaved and reformed with thiol-containing compounds, making it useful for creating stimuli-responsive materials.

- Polymerization: The compound can undergo radical polymerization to form poly(pyridyl disulfide ethyl methacrylate), which can be further modified for various applications .

- Redox Reactions: The redox sensitivity of the disulfide bond enables the development of systems that respond to changes in the cellular environment, such as elevated levels of glutathione, a common intracellular reducing agent .

Research indicates that pyridyl disulfide ethyl methacrylate and its derivatives exhibit biological activities, particularly in drug delivery systems. The redox-responsive nature of the disulfide bonds allows for controlled release of therapeutic agents in response to specific biological stimuli. This property is particularly advantageous in cancer therapy, where targeted drug delivery can enhance the efficacy and reduce side effects of treatments .

The synthesis of pyridyl disulfide ethyl methacrylate typically involves:

- Formation of Disulfide Bonds: The initial step often includes the reaction of pyridine derivatives with thiols to form disulfides.

- Methacrylation: The resulting disulfide can then be reacted with methacrylic acid or its derivatives under acidic conditions to introduce the methacrylate functionality.

- Polymerization Techniques: Various polymerization methods such as free radical polymerization or reversible addition-fragmentation chain transfer polymerization can be employed to create polymers based on this monomer .

Studies on interaction mechanisms involving pyridyl disulfide ethyl methacrylate focus on its reactivity with thiols and other nucleophiles. These interactions are crucial for understanding how this compound can be utilized in creating responsive materials that can release drugs or other therapeutic agents under specific conditions. Additionally, research has explored how these interactions can be harnessed in biological systems to improve drug delivery efficiency and specificity .

Pyridyl disulfide ethyl methacrylate shares similarities with several other compounds that also contain disulfide functionalities or are used in polymer synthesis. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure/Functional Group | Unique Features |

|---|---|---|

| Pyridyl Disulfide Ethyl Methacrylate | Pyridyl Disulfide + Ethyl Methacrylate | Redox-responsive properties; used in drug delivery |

| Dithiothreitol | Two Thiol Groups | Commonly used as a reducing agent; not polymerizable |

| Thiol-terminated Polyethylene Glycol | Thiol Group + Polyethylene Glycol | Used for bioconjugation; lacks the pyridyl group |

| Bis(2-hydroxyethyl) Disulfide | Disulfide + Hydroxyethyl Groups | Used for cross-linking; less reactive than pyridyl disulfides |

Pyridyl disulfide ethyl methacrylate is unique due to its combination of a pyridine ring and methacrylate functionality, which allows it to participate in both radical polymerization and redox reactions, making it particularly suitable for advanced material applications in biomedicine and polymer science .

The synthesis of well-defined PDSMA-based polymers relies on controlled radical polymerization methods, which enable precise tuning of molecular weight, topology, and functionality.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

RAFT polymerization has proven highly effective for synthesizing PDSMA homopolymers and copolymers with narrow molecular weight distributions (Đ < 1.2). The process utilizes chain transfer agents (CTAs) such as dithiobenzoates or trithiocarbonates to mediate radical equilibria. A study comparing RAFT and ATRP for branched methacrylic copolymers demonstrated that RAFT achieves 95% monomer conversion within 6 hours while maintaining a polydispersity index (PDI) of 1.15–1.25, even when incorporating disulfide-based dimethacrylate (DSDMA) branching comonomers. The living nature of RAFT was confirmed through cleavage experiments using tributylphosphine, which regenerated linear poly(methyl methacrylate) chains with Đ = 1.08–1.12.

Table 1: Comparison of RAFT and ATRP for PDSMA copolymerization with DSDMA

| Parameter | RAFT Polymerization | ATRP Polymerization |

|---|---|---|

| Monomer conversion | 95% in 6 hours | 85% in 8 hours |

| PDI after cleavage | 1.08–1.12 | 1.10–1.15 |

| Branching efficiency | 0.8 DSDMA/primary chain | 0.7 DSDMA/primary chain |

Thiol-Disulfide Exchange Reactions

The pyridyl disulfide (PDS) group in PDSM undergoes rapid thiol-disulfide exchange with thiol-containing ligands, enabling precise conjugation of biomolecules and functional groups. This reaction proceeds via nucleophilic attack by thiolates, forming mixed disulfide intermediates that reorganize into stable products [4].

Kinetic Studies of Ligand Conjugation Efficiency

Kinetic analyses reveal that reaction rates depend on solvent polarity, thiolate nucleophilicity, and steric effects. In polar aprotic solvents like dimethyl sulfoxide (DMSO), second-order rate constants ($$k$$) for PDSM-thiol exchanges reach $$54 \times 10^3 \, \text{M}^{-1}\text{s}^{-1}$$ at 291 K, compared to $$0.0077 \, \text{M}^{-1}\text{s}^{-1}$$ in water [5]. The enhanced reactivity in aprotic media stems from reduced solvation of thiolate anions, which lowers activation barriers.

Table 1: Rate Constants for Thiol-Disulfide Exchange in Selected Solvents

| Solvent | $$k \, (\text{M}^{-1}\text{s}^{-1})$$ | Temperature (K) |

|---|---|---|

| DMSO | $$54 \times 10^3$$ | 291 |

| DMF | $$21 \times 10^3$$ | 291 |

| Water | $$0.0077$$ | 291 |

The reaction follows a pseudo-first-order kinetics model under excess thiol conditions, with half-lives ranging from seconds in DMSO to hours in aqueous buffers [4] [5].

Orthogonality with Other Bioconjugation Techniques

PDSM-based conjugation exhibits excellent compatibility with copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). For example, polymers functionalized with both PDS and azide groups allow sequential modification without cross-reactivity [4]. This orthogonality enables the synthesis of dual-functionalized hydrogels for combinatorial drug delivery.

Surface Engineering Applications

Redox-Responsive Thin Film Fabrication

PDSM-containing copolymers form thin films that undergo disulfide cleavage under reducing conditions. For instance, poly($$N$$-vinylpyrrolidone-co-PDSM) films disassemble in the presence of glutathione (GSH), a tripeptide abundant in tumor microenvironments [3]. The disassembly kinetics correlate with GSH concentration ($$t_{1/2} = 2.5 \, \text{h}$$ at 10 mM GSH), making these films suitable for targeted drug release [3].

Table 2: Redox-Responsive Properties of PDSM Copolymers

| Copolymer | GSH Threshold (mM) | $$t_{1/2} \, (\text{h})$$ |

|---|---|---|

| Poly(VP-co-PDSM) | 5 | 4.2 |

| Poly(VCL-co-PDSM) | 3 | 6.8 |

| Poly(VPI-co-PDSM) | 7 | 3.1 |

Protein/Peptide Immobilization on Polymer Scaffolds

PDSM-modified scaffolds enable reversible immobilization of thiolated proteins via disulfide linkages. For example, lysozyme conjugated to poly(PDSM) retains 92% enzymatic activity after immobilization, compared to 78% for glutaraldehyde-crosslinked counterparts [4]. The disulfide bonds allow gentle protein release under mild reducing conditions (e.g., 1 mM dithiothreitol), preserving tertiary structure .

pH/Redox Dual-Responsive Behavior

Pyridyl disulfide ethyl methacrylate exhibits sophisticated dual-responsive behavior through its unique chemical architecture, which combines methacrylate polymerizability with redox-sensitive pyridyl disulfide functionality [1] [2]. The compound demonstrates exceptional responsiveness to both pH and redox conditions, making it particularly valuable for advanced drug delivery applications where precise environmental control is required [3] [4].

The molecular structure of pyridyl disulfide ethyl methacrylate (molecular formula C₁₁H₁₃NO₂S₂, molecular weight 255.35 g/mol) incorporates a methacrylate backbone with pendant pyridyl disulfide groups that serve as reactive handles for thiol-containing molecules [5] [1]. This structural configuration enables the polymer to respond to intracellular glutathione concentrations, which are significantly elevated in tumor environments compared to normal tissue [3] [6].

Research has demonstrated that polymers containing pyridyl disulfide ethyl methacrylate exhibit remarkable sensitivity to redox conditions, with glutathione concentrations in tumor tissues being approximately four times higher than those in normal tissues [3]. This differential provides a highly selective mechanism for triggered drug release in cancerous environments [4] [6].

Glutathione-Mediated Disulfide Cleavage Mechanisms

The glutathione-mediated cleavage of pyridyl disulfide bonds follows a nucleophilic substitution mechanism (SN2) where the deprotonated thiolate anion of glutathione attacks the disulfide bond [7]. This reaction proceeds through a linear trisulfide-like transition state with negative charge delocalization predominantly on the attacking and leaving sulfur atoms [7].

Kinetic studies reveal that the thiol-disulfide exchange reaction exhibits first-order dependency on both thiol and disulfide concentrations, indicating a bimolecular reaction mechanism [7]. The reaction rate is significantly enhanced under basic conditions due to the increased nucleophilicity of the deprotonated thiolate species compared to the protonated thiol [7] [8].

Table 1: Glutathione-Mediated Cleavage Kinetics of Pyridyl Disulfide Ethyl Methacrylate Systems

| Temperature (°C) | Glutathione Concentration (mM) | Release at 8h (%) | Release at 24h (%) | Release at 96h (%) |

|---|---|---|---|---|

| 5 | 10 | 28.4 | 65.2 | 97.9 |

| 25 | 10 | 39.5 | 78.6 | 97.9 |

| 37 | 10 | 64.7 | 85.3 | 97.9 |

Data adapted from hydrogel studies using pyridyl disulfide urethane methacrylate systems [9]

The cleavage mechanism involves the formation of a mixed disulfide intermediate between glutathione and the polymer backbone, followed by the release of 2-pyridothione, which can be spectrophotometrically monitored at 343 nm [9] [2]. This spectroscopic signature provides a convenient method for tracking reaction progress and quantifying cleavage efficiency [1] [9].

Temperature significantly influences the cleavage kinetics, with higher temperatures accelerating the reaction rate [9] [10]. Studies have shown that mechanical force can also affect the activation barrier, with applied forces of 50 piconewtons producing effects similar to a 10 Kelvin temperature increase [10].

Endosomal Escape Capabilities for Drug Delivery

Pyridyl disulfide ethyl methacrylate-containing polymers demonstrate exceptional endosomal escape capabilities through disulfide bond interactions with cellular exofacial thiols [11] [12]. The endosomal environment, characterized by progressively acidifying pH (from 6.3 in early endosomes to 4-5 in lysosomes), provides optimal conditions for disulfide bond reactivity [12] [13].

Research has established that disulfide-containing nanogels positioned with accessible disulfide bonds on the shell exhibit superior endosomal escape compared to core-localized disulfide systems [11]. The mechanism involves covalent contact between membrane thiols and the nanogel, which strains the packing of endosomal membranes and drives endosomal escape [11].

Table 2: Endosomal Escape Mechanisms and Efficiency

| Mechanism | pH Range | Efficiency (%) | Time to Escape (h) | Reference System |

|---|---|---|---|---|

| Membrane Fusion | 6.3-5.5 | 75-85 | 2-4 | Disulfide Nanogels |

| Pore Formation | 5.5-4.5 | 60-70 | 4-6 | Peptide-Polymer Conjugates |

| Membrane Disruption | 4.5-4.0 | 45-60 | 6-8 | pH-Responsive Polymers |

Compiled from multiple endosomal escape studies [12] [13] [14]

The endosomal escape process is enhanced by the progressive acidification of the endosomal environment, which activates pH-sensitive proteins and triggers conformational changes that promote membrane destabilization [15] [14]. Pyridyl disulfide-containing systems leverage this natural cellular process to achieve efficient cytosolic delivery of therapeutic cargo [11] [13].

Thermoresponsive Copolymer Architectures

Pyridyl disulfide ethyl methacrylate incorporates into thermoresponsive copolymer systems to create materials with precisely tunable phase transition behaviors [9] [16]. These copolymers exhibit lower critical solution temperature (LCST) behavior, where solubility decreases with increasing temperature due to reduced polymer-solvent interactions and enhanced polymer-polymer interactions [17] [18].

The incorporation of pyridyl disulfide ethyl methacrylate into poly(alkyl glycidyl ether) triblock copolymers results in amphiphilic materials capable of self-assembly into flower-like micelles [9]. These systems demonstrate reversible sol-gel transitions at precisely controlled temperatures, enabling applications in additive manufacturing and drug delivery [9] [19].

Lower Critical Solution Temperature (LCST) Modulation

The LCST behavior of pyridyl disulfide ethyl methacrylate-containing copolymers can be precisely modulated through molecular architecture and composition [9] [17]. Research has demonstrated that the sol-gel transition temperature can be adjusted from approximately 14-16°C depending on the specific copolymer composition and the incorporation ratio of pyridyl disulfide ethyl methacrylate [9].

Table 3: LCST Values and Swelling Behavior of Pyridyl Disulfide Ethyl Methacrylate Copolymers

| Polymer Composition | LCST (°C) | Swelling Ratio at 5°C (%) | Swelling Ratio at 25°C (%) | Swelling Ratio at 37°C (%) |

|---|---|---|---|---|

| Pure Polymer 2 | 15.6 | 55.2 | 30.1 | 9.2 |

| Polymer 2/PDS-UM (10:1) | 14.3 | 53.0 | 28.5 | 8.6 |

| Modified Copolymer | 12.8 | 48.5 | 25.7 | 7.3 |

Data showing temperature-dependent swelling behavior [9]

The LCST modulation occurs through changes in the hydrophilic-hydrophobic balance of the copolymer system [18] [20]. Below the LCST, polymer chains adopt an expanded coil conformation with enhanced water solubility, while above the LCST, chains collapse into compact globules leading to phase separation [18].

The molecular weight dependency of LCST behavior varies between systems, with upper critical solution temperature (UCST) systems showing strong molecular weight dependence, while LCST systems like those containing pyridyl disulfide ethyl methacrylate may not exhibit this dependency [18]. This characteristic provides design flexibility for tailoring material properties for specific applications [21] [18].

Phase Transition Kinetics in Biological Media

The phase transition kinetics of pyridyl disulfide ethyl methacrylate-containing copolymers in biological media demonstrate complex temperature-dependent behavior influenced by polymer architecture and environmental conditions [9] [16]. Studies have revealed that the kinetics follow distinct mechanisms depending on the system concentration and molecular organization [16].

Table 4: Phase Transition Kinetics in Biological Media

| Medium | Temperature Range (°C) | Transition Time (min) | Mechanism | Activation Energy (kJ/mol) |

|---|---|---|---|---|

| Phosphate Buffer | 15-25 | 15-30 | All-or-none | 45-55 |

| Cell Culture Medium | 25-37 | 10-25 | Domain Formation | 35-45 |

| Serum-containing Media | 35-42 | 5-15 | Cooperative | 25-35 |

Kinetic parameters for phase transitions in various biological environments [16] [22]

Research has established that small copolymer systems experience an "all-or-none" phase transition process, while larger systems are dominated by independent domain formation mechanisms [16]. The different dynamic processes contribute to shifts in the endothermic peak observed in differential scanning calorimetry thermograms [16].

The presence of biological components significantly affects transition kinetics, with serum proteins and cellular components accelerating phase separation through nucleation effects [16] [22]. These interactions are particularly important for drug delivery applications where the material must function reliably in complex biological environments [23] [24].